molecular formula C22H20N4O2S B11611318 (7Z)-3-(3,5-dimethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,5-dimethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11611318
M. Wt: 404.5 g/mol
InChI Key: YTHLZZYBAMADOD-HNENSFHCSA-N
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Description

The compound “3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo-triazine ring system, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thiazolo-triazine ring system through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Functional group modifications to achieve the desired substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Scaling up the reaction conditions.
  • Utilizing continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Its interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may have applications in treating diseases or conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can be studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazine derivatives and indole-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of “3-[(7Z)-3-(3,5-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

(7Z)-3-(3,5-dimethylphenyl)-7-(1-methyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H20N4O2S/c1-13-8-14(2)10-15(9-13)25-11-23-22-26(12-25)21(28)19(29-22)18-16-6-4-5-7-17(16)24(3)20(18)27/h4-10H,11-12H2,1-3H3/b19-18-

InChI Key

YTHLZZYBAMADOD-HNENSFHCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S3)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S3)C

Origin of Product

United States

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